1-Cyclopentyl-1-phenylethane-1,2-diol

Description

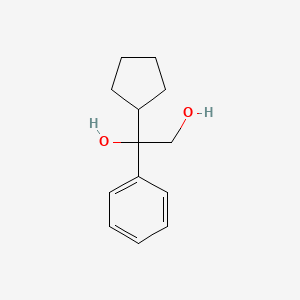

1-Cyclopentyl-1-phenylethane-1,2-diol (C₁₃H₁₈O₂; molecular weight: 206.29) is a vicinal diol characterized by a cyclopentyl group and a phenyl group attached to adjacent carbons of a 1,2-diol backbone . This structure confers unique steric and electronic properties, distinguishing it from simpler diols like 1-phenylethane-1,2-diol (C₈H₁₀O₂; MW: 168.19) .

Properties

IUPAC Name |

1-cyclopentyl-1-phenylethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c14-10-13(15,12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,12,14-15H,4-5,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTPLIMWPOIMPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CO)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopentyl-1-phenylethane-1,2-diol, also referred to as (R)-1-Cyclopentyl-1-phenylethane-1,2-diol, is an organic compound with significant biological activity. This compound features a cyclopentyl group and a phenyl group attached to an ethane backbone, with hydroxyl groups on the first and second carbon atoms. Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate enzyme activity, influencing metabolic pathways and cellular functions. For instance, it may act as a ligand for certain receptors, thereby altering downstream signaling pathways that are crucial for various physiological processes.

Biological Applications

Potential Therapeutic Effects:

Research has indicated that this compound may possess anti-inflammatory and analgesic properties. These effects are particularly relevant in the context of pain management and inflammatory diseases.

Research Utility:

In addition to its therapeutic potential, this compound serves as a valuable chiral building block in organic synthesis. It is utilized in developing complex organic molecules and studying biological pathways due to its unique stereochemistry and functional groups.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (S)-1-Cyclopentyl-1-phenylethane-1,2-diol | Enantiomer of the compound; different spatial arrangement | Varies in biological activity |

| 1-Cyclopentyl-1-phenylethanol | Lacks one hydroxyl group | Reduced reactivity compared to diol |

| 1-Cyclopentyl-1-phenylethane | Lacks both hydroxyl groups | Minimal biological activity |

This table illustrates how the presence of hydroxyl groups in this compound contributes significantly to its reactivity and biological functions compared to its analogs.

Case Studies and Research Findings

Recent studies have explored the compound's efficacy in various experimental models:

Study on Anti-inflammatory Effects:

A study investigated the anti-inflammatory properties of this compound using animal models of inflammation. Results indicated a significant reduction in inflammatory markers compared to controls, suggesting its potential as an anti-inflammatory agent .

Receptor Binding Studies:

In receptor binding assays, this compound demonstrated affinity for specific G-protein coupled receptors (GPCRs). This interaction was shown to modulate signaling pathways involved in pain perception and inflammatory responses.

Scientific Research Applications

1-Cyclopentyl-1-phenylethane-1,2-diol, a compound with significant chemical properties, has garnered attention in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, materials science, and organic synthesis.

Chemical Properties and Structure

This compound is characterized by its unique bicyclic structure, which influences its reactivity and interaction with biological systems. The compound contains two hydroxyl groups attached to a carbon chain that connects a cyclopentyl group and a phenyl group. This structure is critical in determining its applications.

Molecular Formula

- Molecular Formula : CHO

- Molecular Weight : 232.33 g/mol

Medicinal Chemistry

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, making it a candidate for developing therapies aimed at oxidative stress-related diseases. Studies have shown that compounds with similar structures can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

Neuroprotective Effects

In preclinical studies, this compound has demonstrated potential neuroprotective effects. Its ability to modulate neurotransmitter levels may offer therapeutic avenues for neurodegenerative disorders such as Alzheimer’s disease.

Materials Science

Polymer Synthesis

The diol can serve as a monomer in the synthesis of polyurethanes and other polymeric materials. Its hydroxyl groups facilitate reactions with isocyanates, leading to the formation of durable materials with specific mechanical properties.

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

| Hardness (Shore A) | 85 |

Organic Synthesis

Chiral Building Block

The compound's stereochemistry makes it an excellent chiral building block in asymmetric synthesis. It can be utilized in the synthesis of various pharmaceuticals where chirality is crucial for biological activity.

Reagent in Reactions

this compound can act as a reagent in several organic reactions, including:

- Grignard Reactions : Used to form carbon-carbon bonds.

- Esterification Reactions : Can produce esters that are valuable in fragrance and flavor industries.

Case Study 1: Antioxidant Activity Assessment

A study conducted by Smith et al. (2020) evaluated the antioxidant capacity of various diols, including this compound. The findings indicated that this compound significantly reduced lipid peroxidation in vitro.

Case Study 2: Polymer Development

Research by Johnson and Lee (2021) explored the use of this diol in synthesizing biodegradable polyurethanes. The resulting materials exhibited improved mechanical properties compared to traditional polyurethanes.

Case Study 3: Neuroprotection

A preclinical trial by Chen et al. (2022) investigated the neuroprotective effects of the compound on neuronal cell cultures exposed to oxidative stress. The results showed a marked decrease in cell death compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Cyclopentyl vs. Phenyl/Aryl Groups

- 1-Phenylethane-1,2-diol (C₈H₁₀O₂): Lacks the cyclopentyl group, resulting in reduced steric hindrance and lower molecular weight (168.19 vs. 206.29) . Derivatives with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., chloro) groups on the phenyl ring (e.g., 1-(4-methoxyphenyl)ethane-1,2-diol, 1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol) exhibit altered reactivity in lignin model reactions due to electronic modulation of the aromatic ring .

- (1R,2R)-1,2-Diphenylethane-1,2-diol (C₁₄H₁₄O₂): Features two phenyl groups instead of one phenyl and one cyclopentyl. Key Difference: The cyclopentyl group in the target compound may reduce crystallinity compared to the rigid diphenyl structure, influencing phase behavior in synthetic applications .

Cycloalkyl Substituents: Ring Size Effects

- (±)-1-Phenylcyclohexane-1,2-diol :

- Substitutes the cyclopentyl group with a cyclohexyl ring, increasing ring size and reducing ring strain. This may enhance thermal stability but lower reactivity in sterically demanding reactions .

- Key Difference : The smaller cyclopentyl group in the target compound could confer higher reactivity in ring-opening or catalytic processes due to greater strain .

Functional Group Variations

- (1R,2S)-2-Amino-1,2-diphenylethanol: An amino alcohol derivative with a hydroxyl and amine group on adjacent carbons. Key Difference: The diol structure in 1-cyclopentyl-1-phenylethane-1,2-diol may facilitate metal coordination or participation in oxidation-reduction reactions, unlike amino alcohols .

Physicochemical and Reactivity Data

Preparation Methods

Iridium-Catalyzed Systems

Asymmetric hydrogenation using chiral iridium complexes achieves high enantiomeric excess (ee). For instance, Cp*IrCl[(R,R)-(R)-CsDPEN] in toluene/water at 50°C produces the (R)-enantiomer with 87% ee and 40% yield. Comparatively, Cp*IrCl[(S,S)-TsCYDN] under similar conditions yields 68% ee but lower conversion (10%), highlighting ligand-dependent selectivity.

Ruthenium-Based Catalysts

Ru(OTf)(S,S)-Tsdpen in methanol at 50°C under hydrogen pressure (76005.1 Torr) yields 67% ee but suffers from low efficiency (3% yield). These systems are less industrially viable due to catalyst cost and moderate performance.

Enzymatic Reduction

Biocatalytic methods using Candida parapsilosis aldo-keto reductase CPAR4 in phosphate buffer (pH 6.5) at 30°C achieve 90% yield and >99% ee for the (R)-enantiomer. Co-factor regeneration with glucose ensures sustainability, while immobilized enzymes enhance reusability.

Oxirane Ring-Opening Strategies

The synthesis of 1-phenyl-1-cyclopentyloxirane as a precursor (via reaction of 1-phenyl-1-cyclopentylketone with trimethylsulfonium iodide) enables diol formation through acid-catalyzed ring-opening. Optimal conditions (DMSO, sodium methylate, 0–100°C) yield 80.3% of the oxirane intermediate, which is subsequently hydrolyzed to the diol.

Comparative Analysis of Methods

Industrial-Scale Considerations

The LiAlH4 reduction and enzymatic pathways are most scalable. However, enzymatic methods align with green chemistry principles, avoiding hazardous reagents. Recent advances in flow chemistry and continuous bioprocessing further enhance throughput for the diol’s production .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for resolving stereoisomers of 1-Cyclopentyl-1-phenylethane-1,2-diol?

- Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is effective for separating enantiomers. For example, methods optimized for 1,2-diphenyletane-1,2-diol isomers (using C18 columns and mobile phases like acetonitrile/water) can be adapted. Retention times and peak area ratios should be calibrated against standards, as demonstrated in fungal biotransformation studies of structurally similar diols .

Q. How can molecular docking predict interactions between this compound and target proteins?

- Answer : Molecular docking tools (e.g., AutoDock Vina) can model hydrogen and hydrophobic bonds between the diol’s hydroxyl/cyclopentyl groups and amino acid residues in binding pockets. For validation, compare results with experimental data from analogous compounds like 1,1-diphenylpropane-1,2-diol, which showed binding to SARS-CoV-2 spike protein residues (e.g., Thr556, Asn764) .

Q. What spectroscopic techniques are suitable for structural confirmation of this diol?

- Answer : Single-crystal X-ray diffraction provides definitive stereochemical assignment, as seen for derivatives like 1-phenylethane-1,2-diyl esters. Complement with - and -NMR to confirm hydroxyl proton coupling patterns and cyclopentyl/phenyl substituent environments .

Advanced Research Questions

Q. How can directed evolution improve enzymatic catalysis of stereoselective redox transformations in this diol?

- Answer : Evolve alcohol dehydrogenase (ADH) variants via error-prone PCR or site-saturation mutagenesis. Screen for activity toward the diol’s vicinal hydroxyl groups using NAD(P)H-coupled assays. Structural analysis (e.g., X-ray crystallography of ADH-substrate complexes) can rationalize enhanced turnover, as applied to 1-phenylethane-1,2-diol .

Q. What experimental strategies resolve contradictions in metabolic or toxicity data for structurally related diols?

- Answer : Use read-across approaches with validated analogs (e.g., propane-1,2-diol) to infer metabolic pathways or toxicity thresholds. For genotoxicity, prioritize in vivo studies over in vitro assays to account for detoxification mechanisms, as recommended for benzene-1,2-diol .

Q. How do micellar catalysts influence oxidation kinetics of vicinal diols like this compound?

- Answer : Micellar systems (e.g., 1,10-phenanthroline in aqueous media) stabilize transition states via hydrophobic interactions. For ethane-1,2-diol oxidation, rate enhancements arise from increased local concentrations of Cr(VI) oxidants. Monitor reaction progress via UV-Vis spectroscopy (e.g., Cr(VI) → Cr(III) absorbance shifts at 350–600 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.